An In-depth Technical Guide to 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Privileged Scaffold in Modern Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a cornerstone in contemporary drug discovery, recognized for its versatile biological activities that span a wide therapeutic spectrum, including anticancer, anti-inflammatory, and antiviral applications.[1][2][3] The strategic incorporation of a trifluoromethyl group and an iodine atom at the 6- and 8-positions, respectively, onto this privileged scaffold yields 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine, a highly functionalized building block with significant potential in the synthesis of novel pharmaceutical agents.
The trifluoromethyl moiety is a well-established bioisostere for a methyl group, offering enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. Conversely, the iodo group at the 8-position serves as a versatile synthetic handle, readily participating in a variety of palladium-catalyzed cross-coupling reactions. This unique combination of features makes 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine a valuable intermediate for the construction of complex molecular architectures with tailored pharmacological profiles. This guide provides a comprehensive overview of its chemical properties, a detailed synthetic protocol, and an exploration of its reactivity in key cross-coupling reactions.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is fundamental for its effective utilization in synthetic chemistry and drug design.
| Property | Value | Source |
| CAS Number | 1048913-78-5 | [4] |
| Molecular Formula | C₈H₄F₃IN₂ | [5] |
| Molecular Weight | 312.03 g/mol | [5] |
| Appearance | Off-white to pale yellow solid (predicted) | - |
| Melting Point | Not available. For comparison, the analogous 8-chloro-6-(trifluoromethyl)imidazo-[1,2-a]pyridine-2-carboxylic acid has a melting point of approximately 188 °C (decomposes).[6] | - |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and dimethylformamide. | - |
Spectral Data Summary: While specific spectra for this compound are not publicly available, data for closely related analogs allows for a reliable prediction of its key spectral features.[7][8][9] Commercial suppliers confirm the existence of NMR, HPLC, and LC-MS data for this compound.[4]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-a]pyridine core. The proton at the 5-position is anticipated to be the most deshielded due to the anisotropic effect of the fused ring system and the electron-withdrawing trifluoromethyl group. The protons at the 2, 3, and 7-positions will appear in the aromatic region, with their chemical shifts and coupling patterns dictated by their electronic environment.
-
¹³C NMR: The carbon NMR spectrum will display signals for all eight carbon atoms. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbon atom attached to the iodine (C-8) will be significantly shielded compared to its non-iodinated counterpart.
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¹⁹F NMR: A single sharp peak in the ¹⁹F NMR spectrum is expected for the trifluoromethyl group.
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Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 312. The isotopic pattern of the molecular ion will be characteristic of a compound containing one iodine atom.
Synthesis of 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
The synthesis of 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through a multi-step sequence starting from commercially available 2-amino-5-(trifluoromethyl)pyridine. The following protocol is based on established methodologies for the synthesis of related imidazo[1,2-a]pyridines.[1]
Synthetic Workflow Diagram
Caption: Synthetic route to 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
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To a solution of 2-amino-5-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a solution of chloroacetaldehyde (1.2 eq, typically as a 50% aqueous solution).
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 6-(trifluoromethyl)imidazo[1,2-a]pyridine as a solid.
Causality Behind Experimental Choices: The use of a slight excess of chloroacetaldehyde ensures complete consumption of the starting aminopyridine. The basic workup is necessary to neutralize the hydrochloric acid formed during the reaction and to facilitate the extraction of the product into the organic phase.
Step 2: Iodination of 6-(Trifluoromethyl)imidazo[1,2-a]pyridine
-
Dissolve 6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
After completion, cool the reaction mixture to room temperature and quench with an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
Causality Behind Experimental Choices: N-Iodosuccinimide is a mild and effective electrophilic iodinating agent for electron-rich aromatic systems like the imidazo[1,2-a]pyridine ring. The iodination occurs regioselectively at the 8-position, which is the most electron-rich and sterically accessible position on the pyridine ring of the imidazo[1,2-a]pyridine system.
Chemical Reactivity and Applications in Drug Discovery
The presence of the iodine atom at the 8-position makes 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine a versatile substrate for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents and the construction of diverse molecular libraries for drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
Caption: Key cross-coupling reactions of 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine.
1. Suzuki-Miyaura Coupling
This reaction is a powerful method for the formation of carbon-carbon bonds between the imidazo[1,2-a]pyridine core and various aryl or heteroaryl groups.
-
Protocol: A mixture of 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq), an aryl or heteroaryl boronic acid or its pinacol ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base (e.g., K₂CO₃, Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water, toluene/water) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction is worked up and the product is purified by column chromatography.
2. Sonogashira Coupling
The Sonogashira coupling enables the introduction of an alkyne moiety at the 8-position, a functional group that can be further elaborated or may itself contribute to biological activity.
-
Protocol: 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq) is reacted with a terminal alkyne (1.2 eq) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine, diisopropylamine) in a solvent like THF or DMF. The reaction is typically carried out at room temperature or with gentle heating under an inert atmosphere.
3. Buchwald-Hartwig Amination
This reaction allows for the formation of a carbon-nitrogen bond, introducing a primary or secondary amine at the 8-position. This is a crucial transformation for the synthesis of many biologically active compounds.
-
Protocol: A mixture of 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (1.0 eq), an amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃) with a suitable phosphine ligand (e.g., Xantphos, BINAP), and a base (e.g., NaOtBu, Cs₂CO₃) in an anhydrous, deoxygenated solvent (e.g., toluene, dioxane) is heated under an inert atmosphere.
Potential Applications in Drug Discovery
The derivatives synthesized from 8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine are of significant interest in various therapeutic areas:
-
Oncology: The imidazo[1,2-a]pyridine scaffold is present in numerous kinase inhibitors. By functionalizing the 8-position, novel compounds can be designed to target specific kinases involved in cancer progression.
-
Infectious Diseases: Derivatives of imidazo[1,2-a]pyridine have shown activity against various pathogens. The introduction of diverse substituents at the 8-position can lead to the discovery of new antibacterial, antifungal, or antiviral agents.[10]
-
Neuroscience: The structural features of this scaffold are also relevant for targeting central nervous system receptors.
Conclusion
8-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a strategically designed building block that combines the privileged imidazo[1,2-a]pyridine core with two key functional groups. The trifluoromethyl group enhances its drug-like properties, while the iodo group provides a versatile handle for synthetic diversification. The synthetic route to this compound is straightforward, and its reactivity in palladium-catalyzed cross-coupling reactions is well-established in principle, opening up a vast chemical space for the exploration of novel therapeutic agents. This technical guide provides the foundational knowledge for researchers to effectively utilize this valuable intermediate in their drug discovery and development programs.
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